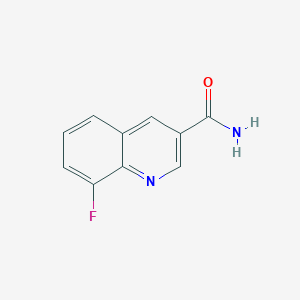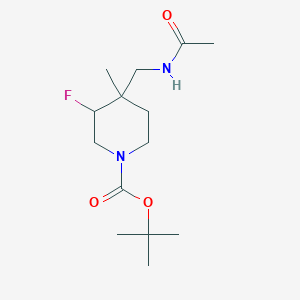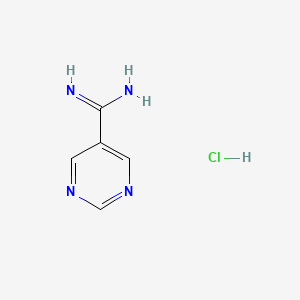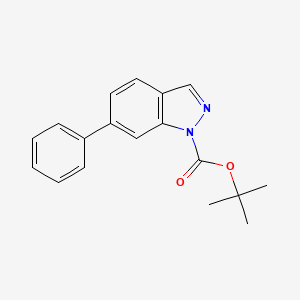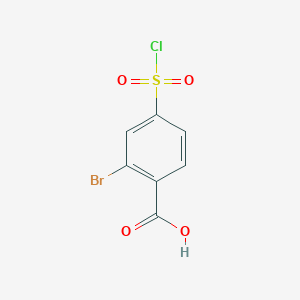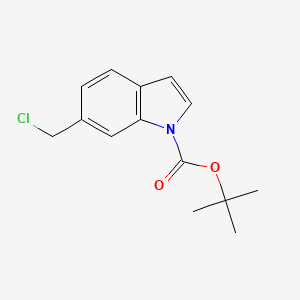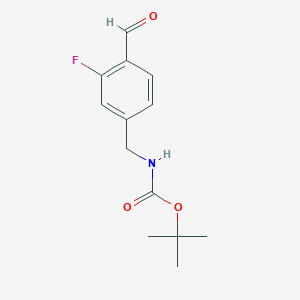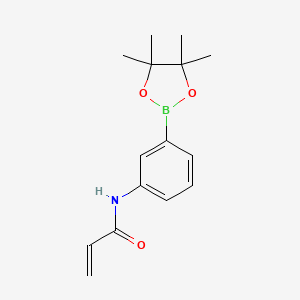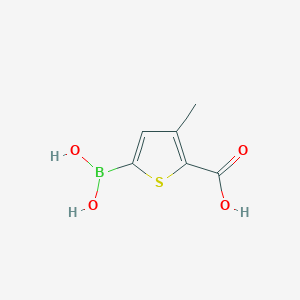
Acide 5-borono-3-méthylthiophène-2-carboxylique
Vue d'ensemble
Description
5-Borono-3-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C6H7BO4S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both boronic acid and carboxylic acid functional groups
Applications De Recherche Scientifique
Synthèse Chimique
L'acide 5-borono-3-méthylthiophène-2-carboxylique est un élément de construction précieux en synthèse organique . Il est utilisé dans divers domaines de la recherche, notamment les sciences de la vie, la science des matériaux, la synthèse chimique, la chromatographie, l'analyse et bien d'autres .
Protodéboronation
Ce composé a été utilisé dans la protodéboronation des esters boriques de pinacol, un processus qui implique l'élimination de la partie bore . Ceci est particulièrement utile dans l'hydrométhylation formelle anti-Markovnikov des alcènes .
Hydrogénation
L'this compound a été utilisé dans l'hydrogénation formelle des alcènes non activés en alcanes . Ce processus implique une stratégie d'hydroboration-déboronation .
Synthèse Totale
Le processus de protodéboronation a été utilisé dans la synthèse totale formelle de la δ-®-coniceïne et de l'indolizidine 209B . Ce sont des composés organiques complexes ayant des applications potentielles en chimie médicinale .
Durcissement de Surface
Bien que pas directement, des composés liés au bore ont été utilisés dans les procédures de durcissement de surface pour l'acier résistant à la chaleur . Il est possible que l'this compound puisse avoir des applications similaires .
Résistance à l'Usure
Dans le contexte du durcissement de surface, les échantillons d'acier boronés ont montré une résistance à l'usure améliorée . Cela suggère des applications potentielles de l'this compound dans l'amélioration de la durabilité des matériaux .
Analyse Biochimique
Biochemical Properties
5-Borono-3-methylthiophene-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. The boronic acid group in this compound allows it to form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the design of enzyme inhibitors and as a building block in the synthesis of complex molecules. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access .
Cellular Effects
In cellular studies, 5-Borono-3-methylthiophene-2-carboxylic acid has been observed to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, can impact gene expression and cellular metabolism. For example, the inhibition of kinases by this compound can result in the downregulation of genes involved in cell proliferation and survival, thereby affecting cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 5-Borono-3-methylthiophene-2-carboxylic acid involves its ability to bind to specific biomolecules through its boronic acid group. This binding can inhibit enzyme activity by blocking the active site or by inducing conformational changes in the enzyme structure. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Borono-3-methylthiophene-2-carboxylic acid can change over time due to its stability and degradation properties. The compound is generally stable when stored at low temperatures, but it can degrade over time when exposed to light or higher temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Borono-3-methylthiophene-2-carboxylic acid in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
5-Borono-3-methylthiophene-2-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted from the body. Its interaction with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites in the cell .
Transport and Distribution
Within cells and tissues, 5-Borono-3-methylthiophene-2-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For example, the compound may be transported into cells via specific transporters and then bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 5-Borono-3-methylthiophene-2-carboxylic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit cytoplasmic enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Borono-3-methylthiophene-2-carboxylic acid typically involves the borylation of 3-methylthiophene-2-carboxylic acid. One common method is the palladium-catalyzed borylation reaction, where 3-methylthiophene-2-carboxylic acid is treated with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an
Propriétés
IUPAC Name |
5-borono-3-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4S/c1-3-2-4(7(10)11)12-5(3)6(8)9/h2,10-11H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUVAGRKPLCMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C(=O)O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


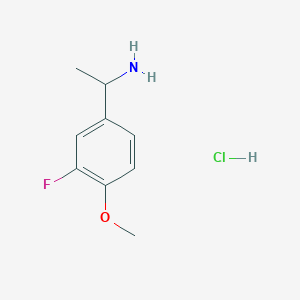
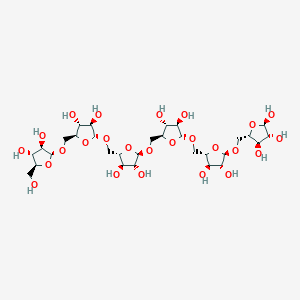
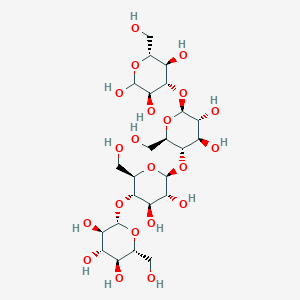
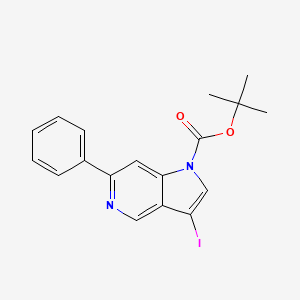
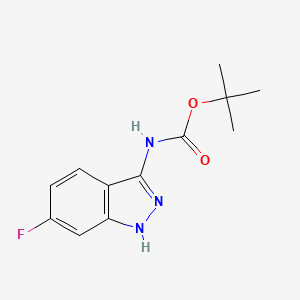
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1446411.png)
